(rac)-ZK-304709

Catalog No.
S547823
CAS No.
1010440-84-2
M.F
C22H29ClN6O2
M. Wt
445.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(rac)-ZK-304709

CAS Number

1010440-84-2

Product Name

(rac)-ZK-304709

IUPAC Name

4-[[3-chloro-5-(4-methylpiperazin-1-yl)benzoyl]amino]-N-cyclohexyl-1H-pyrazole-5-carboxamide

Molecular Formula

C22H29ClN6O2

Molecular Weight

445.0 g/mol

InChI

InChI=1S/C22H29ClN6O2/c1-28-7-9-29(10-8-28)18-12-15(11-16(23)13-18)21(30)26-19-14-24-27-20(19)22(31)25-17-5-3-2-4-6-17/h11-14,17H,2-10H2,1H3,(H,24,27)(H,25,31)(H,26,30)

InChI Key

OALDDSAHYZPJQM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ZK-304709; ZK304709; ZK 304709

Canonical SMILES

CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl

Isomeric SMILES

C[C@H](CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl

The exact mass of the compound ZK-Cdk is 444.2041 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(rac)-ZK-304709 is a potent, multi-targeted tumor growth inhibitor (MTGI) characterized by its dual action against cell-cycle progression (via CDKs 1, 2, 4, 7, and 9) and angiogenesis (via VEGFR 1-3 and PDGFR-β). Exhibiting nanomolar inhibitory activity across these targets, it serves as a critical reference compound in oncology research and medicinal chemistry. For procurement and material selection, ZK-304709 is primarily utilized as a benchmark for evaluating dual-mechanism kinase inhibitors and as a baseline structural model for optimizing sulfonamide-based pharmacokinetics, specifically in studies addressing aqueous solubility, erythrocyte accumulation, and carbonic anhydrase off-target effects[1].

Substituting ZK-304709 with other pan-CDK inhibitors (e.g., flavopiridol or roscovitine) or generic anti-angiogenic agents fundamentally compromises comparative assay integrity. ZK-304709 possesses a highly specific primary sulfonamide moiety that drives distinct pharmacokinetic behaviors—most notably, its off-target binding to carbonic anhydrases (CAs) and subsequent erythrocyte accumulation. This specific liability makes it a necessary negative control and baseline comparator for medicinal chemistry campaigns evaluating novel bioisosteres, such as sulfoximines. Furthermore, its distinct dual-inhibition profile cannot be replicated by mixing selective inhibitors, as the single-molecule polypharmacology dictates exact in vivo clearance, solubility limits (8 mg/L at pH 7.4), and receptor residence times [1].

Aqueous Solubility and Permeability Benchmarking for Bioisostere Development

ZK-304709 is widely utilized as a baseline for evaluating the physicochemical improvements of next-generation kinase inhibitors. In comparative studies evaluating the shift from sulfonamide to sulfoximine functional groups, ZK-304709 demonstrated an aqueous solubility of 8 mg/L at pH 7.4 and a Caco-2 permeability of 56 nm/s. This establishes a rigid quantitative baseline against which optimized analogs, such as roniciclib, are measured [1].

Evidence DimensionAqueous solubility and Caco-2 permeability
Target Compound Data8 mg/L (pH 7.4); 56 nm/s (Caco-2)
Comparator Or BaselineRoniciclib (BAY 1000394) (182 mg/L; 79 nm/s)
Quantified Difference22.7-fold lower solubility and 29% lower permeability than the sulfoximine analog
ConditionspH 7.4 aqueous buffer; Caco-2 cell monolayer assay

Procurement of ZK-304709 is essential for medicinal chemistry workflows requiring a validated, low-solubility sulfonamide baseline to quantify the pharmacokinetic gains of novel bioisosteric replacements.

Target Residence Time and Receptor Recovery Kinetics

The dissociation kinetics of ZK-304709 provide a critical metric for evaluating the target engagement duration of pan-CDK inhibitors. In cellular assays measuring the recovery of retinoblastoma (RB) protein phosphorylation following inhibitor washout, ZK-304709 exhibited a rapid RB recovery time constant (t = 14.9 min). This contrasts sharply with its structurally optimized successor, roniciclib, which demonstrated a significantly prolonged recovery time (t = 44.3 min) [1].

Evidence DimensionRB phosphorylation recovery time constant (target residence proxy)
Target Compound Datat = 14.9 min
Comparator Or BaselineRoniciclib (BAY 1000394) (t = 44.3 min)
Quantified DifferenceApproximately 3-fold faster dissociation/recovery time
ConditionsHeLa-MaTu cells, inhibitor washout followed by pRB ELISA

Buyers developing type I CDK inhibitors require ZK-304709 to calibrate kinetic selectivity assays and establish a baseline for fast-dissociating kinase engagement.

In Vivo Efficacy in Orthotopic Neuroendocrine Tumor (NET) Models

ZK-304709 serves as a validated positive control for dual CDK/VEGFR inhibition in complex in vivo models. In an orthotopic mouse model of pancreatic neuroendocrine tumors (BON cells), oral administration of ZK-304709 achieved an 80% reduction in primary tumor growth compared to vehicle controls. Notably, standard chemotherapeutic comparators, such as the combination of 5-fluorouracil and streptozotocin or the somatostatin analog lanreotide, failed to inhibit tumor growth in this specific model [1].

Evidence DimensionPrimary tumor growth reduction
Target Compound Data80% reduction in tumor growth
Comparator Or Baseline5-fluorouracil + streptozotocin, or lanreotide (0% effective inhibition)
Quantified Difference80% absolute improvement in tumor growth control over standard therapies
ConditionsBON orthotopic NET mouse model, 100 mg/kg/day oral dosing for 7 weeks

Researchers procuring compounds for orthotopic NET models must use ZK-304709 to benchmark the efficacy of novel anti-angiogenic and cell-cycle-arresting agents against a proven standard.

Baseline Control in Bioisostere Optimization

ZK-304709 is a highly characterized reference compound in medicinal chemistry workflows designed to quantify improvements in solubility, permeability, and off-target carbonic anhydrase avoidance when replacing sulfonamides with novel functional groups like sulfoximines [1].

Kinetic Selectivity Profiling for Kinase Inhibitors

Due to its rapid dissociation kinetics, ZK-304709 is procured to calibrate retinoblastoma (RB) phosphorylation recovery assays, serving as a fast-dissociating baseline for evaluating target residence times of next-generation Type I CDK inhibitors [2].

Orthotopic Pancreatic NET Modeling Control

Because standard chemotherapies often fail in complex neuroendocrine tumor models, ZK-304709 is procured as a validated positive efficacy control in orthotopic mouse models to benchmark novel anti-angiogenic and cell-cycle-arresting agents[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

444.2040519 Da

Monoisotopic Mass

444.2040519 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

87GI98VT0I

Dates

Last modified: 02-18-2024
1: Scott EN, Thomas AL, Molife LR, Ahmed S, Blagden S, Fong PC, Kowal K, McCoy C, Wiesinger H, Steward W, De Bono J. A phase I dose escalation study of the pharmacokinetics and tolerability of ZK 304709, an oral multi-targeted growth inhibitor (MTGI), in patients with advanced solid tumours. Cancer Chemother Pharmacol. 2009 Jul;64(2):425-9. doi: 10.1007/s00280-009-0968-y. Epub 2009 Mar 12. PubMed PMID: 19280191.
2: Scholz A, Wagner K, Welzel M, Remlinger F, Wiedenmann B, Siemeister G, Rosewicz S, Detjen KM. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model. Gut. 2009 Feb;58(2):261-70. doi: 10.1136/gut.2007.146415. Epub 2008 Oct 1. PubMed PMID: 18829975.
3: Graham JS, Plummer R, McCoy C, Kowal K, Wiesinger H, Detjen K, Calvert H, Wiedenmann B, Cassidy J. Open-label, non-randomised, inter-individual dose escalation of ZK 304709 with the evaluation of safety, tolerability, pharmacokinetics, oral bioavailability and orientating efficacy after daily administration in patients with advanced cancer (7 d treatment and 14 d recovery). Eur J Cancer. 2008 Oct;44(15):2162-8. doi: 10.1016/j.ejca.2008.06.006. Epub 2008 Jul 22. PubMed PMID: 18653327.
4: Siemeister G, Luecking U, Wagner C, Detjen K, Mc Coy C, Bosslet K. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709. Biomed Pharmacother. 2006 Jul;60(6):269-72. Epub 2006 Jun 23. PubMed PMID: 16887322.

Explore Compound Types